3-(2-Bromo-5-methoxyphenyl)isoxazol-5-amine
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Overview
Description
3-(2-Bromo-5-methoxyphenyl)isoxazol-5-amine is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-5-methoxyphenyl)isoxazol-5-amine typically involves the reaction of β-oxo dithioesters, amines, and hydroxylamine in ethanol at reflux conditions. This method yields 5-substituted 3-aminoisoxazoles via an in situ generated β-oxo thioamide intermediate . Another approach involves the reaction of hydroximinoyl chlorides with iodinated terminal alkynes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-5-methoxyphenyl)isoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the isoxazole ring or the substituents.
Substitution: The bromine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxygenated derivatives, while substitution reactions can produce a wide range of functionalized isoxazoles .
Scientific Research Applications
3-(2-Bromo-5-methoxyphenyl)isoxazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-5-methoxyphenyl)isoxazol-5-amine involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound has similar structural features but different substituents, leading to distinct properties.
(3-(4-Bromophenyl)isoxazol-5-yl)methanol: Another related compound with a hydroxyl group instead of an amine.
Uniqueness
3-(2-Bromo-5-methoxyphenyl)isoxazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Properties
CAS No. |
1021245-92-0 |
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Molecular Formula |
C10H9BrN2O2 |
Molecular Weight |
269.09 g/mol |
IUPAC Name |
3-(2-bromo-5-methoxyphenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C10H9BrN2O2/c1-14-6-2-3-8(11)7(4-6)9-5-10(12)15-13-9/h2-5H,12H2,1H3 |
InChI Key |
CHUAAVJDKNCUER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C2=NOC(=C2)N |
Origin of Product |
United States |
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